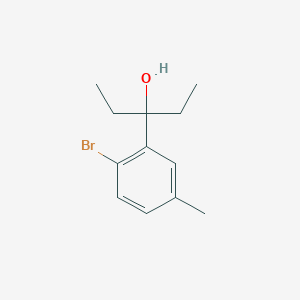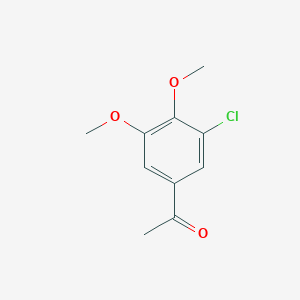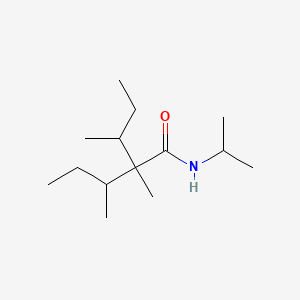
5-(Furan-2-yl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Furan-2-yl)pentanoic acid is an organic compound characterized by the presence of a furan ring attached to a pentanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Furan-2-yl)pentanoic acid typically involves the reaction of furan derivatives with pentanoic acid precursors. One common method includes the use of Grignard reagents, where a furan derivative reacts with a pentanoic acid chloride under controlled conditions to yield the desired product . Another approach involves the oxidation of furan-containing alcohols to form the corresponding carboxylic acid .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of environmentally friendly catalysts and solvents is emphasized to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Furan-2-yl)pentanoic acid undergoes various chemical reactions, including:
Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens, alkyl halides
Major Products Formed:
Oxidation: Furan-containing carboxylic acids
Reduction: Furan-containing alcohols
Substitution: Halogenated or alkylated furan derivatives
Wissenschaftliche Forschungsanwendungen
5-(Furan-2-yl)pentanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials, including resins and coatings.
Wirkmechanismus
The mechanism of action of 5-(Furan-2-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The furan ring’s electron-rich nature allows it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways . The compound’s carboxylic acid group can also form hydrogen bonds and ionic interactions with biological molecules, influencing its activity .
Vergleich Mit ähnlichen Verbindungen
Pentanoic acid: A simpler carboxylic acid without the furan ring.
Furan-2-carboxylic acid: Contains a furan ring but lacks the pentanoic acid chain.
2-Furylmethanol: A furan derivative with an alcohol group instead of a carboxylic acid.
Uniqueness: 5-(Furan-2-yl)pentanoic acid’s uniqueness lies in its combined structural features of a furan ring and a pentanoic acid chain. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H12O3 |
|---|---|
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
5-(furan-2-yl)pentanoic acid |
InChI |
InChI=1S/C9H12O3/c10-9(11)6-2-1-4-8-5-3-7-12-8/h3,5,7H,1-2,4,6H2,(H,10,11) |
InChI-Schlüssel |
WXTKIFAAJBAEEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Azabicyclo[3.2.1]octan-3-one](/img/structure/B8696457.png)



![5-[2-(4-Methoxyphenyl)-ethyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B8696473.png)




